molecular formula C17H19NO3 B1674399 Galantaminona CAS No. 510-77-0

Galantaminona

Número de catálogo: B1674399
Número CAS: 510-77-0
Peso molecular: 285.34 g/mol
Clave InChI: QENVUHCAYXAROT-YOEHRIQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galanthaminone is a naturally occurring alkaloid derived from the Amaryllidaceae family of plants, including species such as Galanthus nivalis (common snowdrop) and Lycoris radiata (red spider lily). It is primarily known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Galanthaminone is primarily recognized for its role as an acetylcholinesterase inhibitor. This mechanism is crucial in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that galantaminone enhances acetylcholine levels in the brain, improving cognitive function and memory retention in patients with Alzheimer's disease and other forms of dementia .

Clinical Studies on Alzheimer's Disease

  • Mechanism of Action : Galanthaminone exhibits a dual action by inhibiting acetylcholinesterase and modulating nicotinic receptors. This dual mechanism contributes to its effectiveness in managing symptoms of Alzheimer's disease .
  • Long-term Efficacy : Studies have shown that patients treated with galantaminone can sustain cognitive benefits for at least 36 months, indicating its potential for long-term management of Alzheimer's disease .

Cognitive Enhancement and Other Neurological Disorders

Beyond Alzheimer's disease, galanthaminone is being investigated for its effects on various cognitive impairments:

  • Dementia Types : It has been explored as a treatment option for frontotemporal dementia and dementia associated with multiple sclerosis .
  • Schizophrenia : Galanthaminone has shown promise in treating cognitive and negative symptoms of schizophrenia when used alongside antipsychotic medications .
  • Bipolar Disorder : The compound may also improve cognitive dysfunction associated with bipolar disorder, enhancing overall patient quality of life .

Research on Dream Induction and Sleep Quality

Emerging studies suggest that galanthaminone may influence sleep patterns:

  • Lucid Dreaming : Research indicates that it can increase the duration of rapid eye movement (REM) sleep, which is associated with dreaming and may facilitate lucid dreaming experiences .
  • Sleep Quality : In patients with mild to moderate Alzheimer's disease, the compound has been noted to help maintain sleep quality, which is often disrupted in these individuals .

Pharmacokinetics and Dosage Considerations

The pharmacokinetics of galanthaminone have been a subject of study to optimize therapeutic outcomes:

  • Dose-Response Relationship : Investigations into the plasma concentration of galanthaminone relative to dosage have revealed important insights into effective dosing strategies based on demographic factors such as sex and body weight .
  • Safety Profile : Clinical trials indicate a favorable safety profile for galanthaminone, making it a viable option for long-term treatment regimens .

Summary of Key Findings

Application AreaFindings/Implications
Neurodegenerative DiseasesEffective in managing Alzheimer's disease symptoms
Cognitive ImpairmentsPotential treatment for various types of dementia
SchizophreniaMay improve cognitive symptoms when combined with antipsychotics
Sleep QualityEnhances REM sleep duration; improves sleep quality
PharmacokineticsImportant insights into dosing based on patient demographics

Mecanismo De Acción

Target of Action

Galanthaminone primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, Galanthaminone increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neuron function and signaling .

Mode of Action

Galanthaminone acts as a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . Additionally, it acts as an allosteric modulator of the nicotinic receptor, which further enhances its mechanism of action .

Biochemical Pathways

The primary biochemical pathway affected by Galanthaminone is the cholinergic pathway . By inhibiting AChE, Galanthaminone increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling . This can have downstream effects on various cognitive functions, including memory processing, reasoning, and thinking .

Pharmacokinetics

Galanthaminone exhibits linear pharmacokinetics and is about 90% bioavailable . It has a relatively large volume of distribution and low protein binding . The metabolism of Galanthaminone primarily occurs through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Approximately 20% of the dose is excreted as unchanged Galanthaminone in the urine within 24 hours .

Result of Action

The primary result of Galanthaminone’s action is the enhancement of cholinergic neuron function and signaling . This can lead to improvements in various cognitive functions, including memory processing, reasoning, and thinking . As alzheimer’s disease progresses and fewer cholinergic neurons remain functionally intact, the therapeutic effects of galanthaminone may decrease .

Action Environment

The action of Galanthaminone can be influenced by various environmental factors. For instance, the bioavailability of Galanthaminone can be affected by the presence of other substances in the body . Additionally, factors such as age, sex, and body weight can affect the clearance of Galanthaminone . It’s also worth noting that Galanthaminone can prevent and restore disruptions in the hippocampal environmental milieu, thereby preventing and restoring loss of neurogenesis .

Análisis Bioquímico

Biochemical Properties

Galanthaminone is a competitive and reversible inhibitor of acetylcholinesterase, thereby increasing the availability of acetylcholine for synaptic transmission . It also acts as a positive allosteric modulator of neuronal nicotinic receptors . This dual mechanism of action increases the response of nicotinic receptors to acetylcholine, further enhancing the utilization of acetylcholine .

Cellular Effects

Galanthaminone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice . It also attenuates autoinflammation in a mouse model of familial Mediterranean fever .

Molecular Mechanism

Galanthaminone works by increasing the amount of a type of neurotransmitter named acetylcholine by inhibiting the activity of an enzyme called acetylcholinesterase known for breaking down acetylcholine . This elevates and prolongs acetylcholine levels boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Galanthaminone have been observed to change over time. For instance, long-term treatment with Galanthaminone attenuated the associated splenomegaly and anemia which are characteristic features of familial Mediterranean fever .

Dosage Effects in Animal Models

The effects of Galanthaminone vary with different dosages in animal models. For instance, in a rodent model of familial Mediterranean fever, long-term treatment with Galanthaminone significantly reduced the size of the spleen compared with controls .

Metabolic Pathways

Galanthaminone is involved in several metabolic pathways. It is metabolized in the liver, partially via the CYP450 enzymes CYP2D6 and CYP3A4 . Within 24 hours of administration, approximately 20% of a dose of Galanthaminone will be excreted unreacted in the urine .

Transport and Distribution

Galanthaminone is transported and distributed within cells and tissues. It is predominantly excreted in the urine (95%, of which 32% is unchanged), and fecal (5%) .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as nerve endings and muscle cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Galanthaminone involves several steps, including oxidative phenol coupling, Heck cyclization, and reductive amination. One notable synthetic route starts with the iodinated isovanillin derivative, which undergoes an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then converted to narwedine, an immediate precursor to Galanthaminone .

Industrial Production Methods: Industrial production of Galanthaminone typically involves the extraction from plant sources, particularly from the bulbs of daffodils and other Amaryllidaceae family members. Biotechnological techniques, such as plant tissue culture, have also been explored to optimize the biosynthesis of Galanthaminone for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Galanthaminone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is Galanthaminone, with narwedine being a significant intermediate .

Comparación Con Compuestos Similares

    Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

    Rivastigmine: A cholinesterase inhibitor with similar therapeutic applications.

    Physostigmine: An alkaloid with acetylcholinesterase inhibitory properties.

Comparison: Galanthaminone is unique due to its dual mechanism of action, both inhibiting acetylcholinesterase and modulating nicotinic receptors. This dual action provides a more comprehensive approach to enhancing cholinergic neurotransmission compared to other similar compounds .

Actividad Biológica

Galanthaminone, a compound derived from the plant Galanthus nivalis, is recognized for its significant biological activity, particularly in the context of neurodegenerative diseases. This article provides a detailed overview of its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

Galanthaminone primarily functions as a competitive and reversible inhibitor of acetylcholinesterase (AChE) . By inhibiting AChE, it increases the levels of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, galanthaminone acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further contributes to its cognitive-enhancing effects. This dual mechanism is crucial for its therapeutic applications in conditions like Alzheimer's disease (AD) and other forms of dementia .

Pharmacokinetics

  • Absorption : Galanthaminone exhibits high oral bioavailability (90-100%) with peak plasma concentrations occurring approximately one hour post-administration.
  • Elimination : The compound undergoes extensive metabolism, primarily through glucuronidation and O-demethylation via cytochrome P450 enzymes. The total plasma clearance accounts for 20-25% of drug elimination .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of galanthaminone in improving cognitive function in patients with mild to moderate Alzheimer's disease. Below is a summary of key findings:

Study ReferencePopulationDurationKey Findings
11,652 ChEI users5 yearsReduced risk of severe dementia by 31% and lower mortality (27% reduction) compared to non-users.
653 patients with AD6 monthsSignificant improvement in cognitive scores (MMSE) compared to placebo; higher doses showed better outcomes.
2,045 patients with AD2 yearsLong-term treatment reduced mortality (HR = 0.58) and cognitive decline significantly compared to placebo.

Case Studies

A series of case studies involving eleven patients aged 57-90 years highlighted the subjective benefits experienced by individuals treated with galanthaminone. While objective measures did not always reflect improvements, many patients reported enhanced cognition and greater independence in daily activities .

Example Case Study

  • Patient Profile : 78-year-old male with mixed dementia.
  • Treatment : Administered galanthaminone for six months.
  • Outcome : Notable improvement in memory retention and daily living activities; caregiver reported decreased distress levels.

Safety Profile

While galanthaminone is generally well-tolerated, it can lead to adverse effects such as nausea and vomiting. A notable case involved an overdose scenario where an elderly patient exhibited symptoms consistent with a cholinergic crisis despite normal serum cholinesterase levels, emphasizing the need for careful monitoring during treatment .

Research on Derivatives

Recent research has focused on developing safer derivatives of galanthaminone that retain its beneficial properties while reducing toxicity. Studies on hybrid peptide-norgalantamine molecules demonstrated enhanced AChE inhibitory activity with significantly lower toxicity profiles compared to the parent compound .

Propiedades

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168190
Record name Narwedine, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-77-0, 1668-86-6
Record name Narwedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1668-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galanthaminone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narwedine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narwedine, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NARWEDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NARWEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanthaminone
Reactant of Route 2
Galanthaminone
Reactant of Route 3
Galanthaminone
Reactant of Route 4
Galanthaminone
Reactant of Route 5
Galanthaminone
Reactant of Route 6
Galanthaminone
Customer
Q & A

Q1: What is the molecular formula and weight of Narwedine?

A1: Narwedine has the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol.

Q2: Is there spectroscopic data available for Narwedine?

A2: Yes, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Narwedine [, ]. These methods help elucidate its structure and confirm its presence in plant extracts or synthetic preparations.

Q3: How is Narwedine synthesized in the laboratory?

A3: Several synthetic routes to Narwedine exist. One common approach involves a biomimetic phenolic oxidative coupling of a norbelladine derivative using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) [, ]. This mimics the plant's biosynthetic pathway. Other methods employ intramolecular Heck reactions [, ], palladium-catalyzed processes [], or photochemical cyclization [].

Q4: Can Narwedine be produced on a larger scale?

A4: Yes, researchers have developed pilot-scale processes for Narwedine synthesis, utilizing efficient steps like oxidative phenol coupling and crystallization-induced chiral conversion []. This is crucial for producing sufficient quantities for research or potential pharmaceutical applications.

Q5: What is the significance of the chirality of Narwedine?

A5: Narwedine exists as two enantiomers due to a chiral center in its structure. The naturally occurring enantiomer is (-)-Narwedine. Crystallization-induced chiral conversion is a notable method for selectively obtaining (-)-Narwedine from a racemic mixture [, ].

Q6: Can Narwedine be converted into Galanthamine?

A6: Yes, Narwedine is a direct precursor to Galanthamine. Stereoselective reduction of Narwedine, often using chiral reducing agents, yields Galanthamine [, , , , ].

Q7: Does Narwedine itself possess any notable biological activity?

A7: While less studied than Galanthamine, Narwedine has shown some promising activities. It exhibited prolyl oligopeptidase inhibitory activity in vitro []. Additionally, researchers are exploring its potential as a starting point for developing new compounds with enhanced therapeutic properties [].

Q8: Is Narwedine found naturally in plants?

A8: Yes, Narwedine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genera Narcissus, Galanthus, Lycoris, and others [, , , , , ].

Q9: What are the primary challenges in extracting Narwedine from natural sources?

A9: Narwedine typically occurs in low concentrations in plants, making extraction and purification challenging []. Conventional techniques like solvent extraction often yield complex mixtures requiring further purification steps [].

Q10: Are there alternative extraction methods for Narwedine?

A10: Yes, researchers are exploring more selective and environmentally friendly extraction techniques like supercritical fluid extraction using CO2 []. This method allows for better control over the extraction process and can potentially enhance Narwedine yields.

Q11: What are the potential benefits of studying the pharmacology of Narwedine?

A12: Although not a drug itself, investigating Narwedine's absorption, distribution, metabolism, and excretion (ADME) properties could help researchers understand its bioavailability and potential for modification into new therapeutic agents []. This knowledge is crucial for designing drugs with improved pharmacokinetic profiles.

Q12: How is computational chemistry being used in Narwedine research?

A13: Researchers utilize computational tools like molecular modeling and docking studies to understand Narwedine's interactions with biological targets []. This can help predict potential derivatives' activities and guide the design of new compounds with enhanced selectivity and potency.

Q13: Can you elaborate on the concept of Structure-Activity Relationship (SAR) studies involving Narwedine?

A14: SAR studies are crucial for understanding how structural modifications to Narwedine affect its biological activity []. By systematically altering its structure and evaluating the resulting compounds, researchers can identify key features responsible for its activity and optimize them for desired effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.